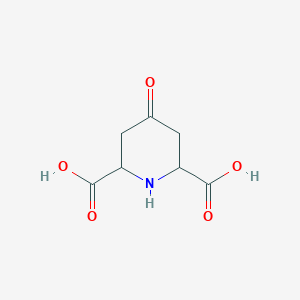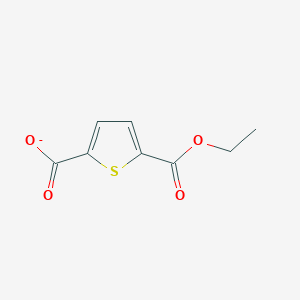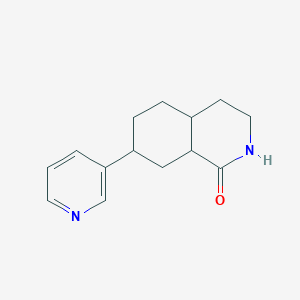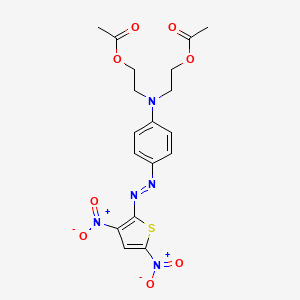
2,2'-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Disperse Blue 284 is a multifunctional dye widely used in various scientific and industrial applications. It is known for its vibrant blue color and is primarily utilized in the dyeing of synthetic fibers such as polyester. The compound has a molecular formula of C18H19N5O8S and a molecular weight of 465.44 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Disperse Blue 284 typically involves the reaction of specific aromatic amines with nitro compounds under controlled conditions. The process often includes steps such as diazotization, coupling, and reduction. The reaction conditions, including temperature, pH, and solvent choice, are carefully optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of C.I. Disperse Blue 284 is carried out in large-scale reactors. The process involves the use of high-pressure and high-temperature conditions to facilitate the reactions. The final product is then purified through crystallization or filtration techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
C.I. Disperse Blue 284 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color properties.
Reduction: Reduction reactions can lead to the formation of amines from nitro groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aromatic amines .
Scientific Research Applications
C.I. Disperse Blue 284 is extensively used in scientific research due to its versatile properties:
Chemistry: It is used as a dye in various chemical reactions to track and visualize reaction progress.
Biology: The dye is employed in staining techniques to observe and analyze cell structures and biomolecules.
Medicine: In medical research, C.I. Disperse Blue 284 is used in diagnostic assays and imaging techniques.
Industry: The compound is widely used in the textile industry for dyeing synthetic fibers, providing excellent color fastness and durability
Mechanism of Action
The mechanism of action of C.I. Disperse Blue 284 involves its interaction with specific molecular targets. The dye molecules bind to the fibers or biomolecules through various interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions facilitate the dyeing process and ensure the stability of the color .
Comparison with Similar Compounds
Similar Compounds
C.I. Disperse Blue 257: Another blue disperse dye with similar applications but different molecular structure.
C.I. Disperse Red 73: A red disperse dye used in similar dyeing processes but with different color properties.
C.I. Disperse Orange S-RL: An orange disperse dye with comparable solubility and dyeing characteristics.
Uniqueness
C.I. Disperse Blue 284 stands out due to its excellent dyeing properties, including high color strength, good levelness, and superior washing and rubbing fastness. These properties make it a preferred choice in both scientific research and industrial applications .
Properties
CAS No. |
210758-02-4 |
|---|---|
Molecular Formula |
C18H19N5O8S |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
2-[N-(2-acetyloxyethyl)-4-[(3,5-dinitrothiophen-2-yl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C18H19N5O8S/c1-12(24)30-9-7-21(8-10-31-13(2)25)15-5-3-14(4-6-15)19-20-18-16(22(26)27)11-17(32-18)23(28)29/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
YPNBSXJSFUWYMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


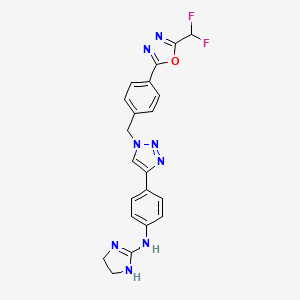
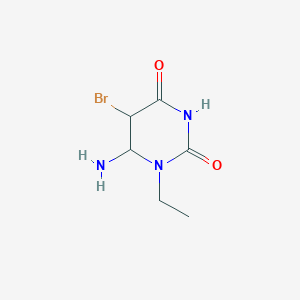
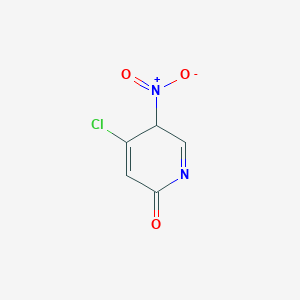
![2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid](/img/structure/B12363426.png)

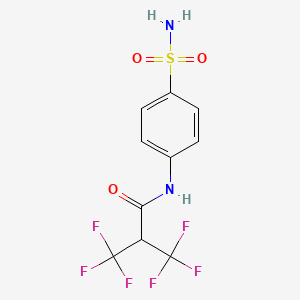
![2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide](/img/structure/B12363436.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate](/img/structure/B12363458.png)
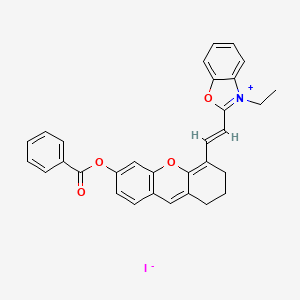
![1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol](/img/structure/B12363474.png)
